

Pharmacokinetic (PK) & Pharmacodynamic (PD) Data

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Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

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Key quantitative data on **Temuterkib**'s concentration in biological matrices from a clinical study are summarized in the table below.

Matrix	Analyte	Key PK Finding	Context & Details
Human Plasma	LY3214996 (Temuterkib)	Measurable concentrations	Validated LC-MS/MS method range: 0.2–500 nM [1]
Human Brain Tumor	LY3214996 (Temuterkib)	Measurable concentrations	Evidence of CNS penetration; method range: 0.2–500 nM [1]
Cerebrospinal Fluid (CSF)	LY3214996 (Temuterkib)	Measurable concentrations	Evidence of CNS penetration; method range: 0.2–500 nM [1]
Mouse Brain	ERK Inhibition (via KIMBI)	Robust signal inhibition	Identified as a brain-active ERK inhibitor via novel imaging [2]

Temuterkib's physicochemical properties support its potential for brain penetration, with a calculated lipophilicity (CLogP) of 2.53 and a polar surface area of 117.0 Å² [1].

Experimental Protocols for PK/PD Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalysis

A validated method simultaneously quantifies **Temuterkib**, abemaciclib, and its metabolites in human plasma, brain tumor, and cerebrospinal fluid [1]:

- **Sample Preparation:** simple one-step protein precipitation [1]
- **Chromatography:** uses a **Phenomenex Kinetex F5 column** (100 mm × 2.1 mm, 2.6 μm) with isocratic elution [1]
- **Mobile Phase:** 5 mM ammonium formate with 0.1% formic acid (Mobile Phase A) and acetonitrile:methanol (1:1, V/V, Mobile Phase B) [1]
- **Mass Spectrometry:** **Sciex QTRAP 6500+** mass spectrometer with positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode [1]
- **Run Time & Injection Volume:** total run time of **3.8 minutes** with a **2 μL injection volume** [1]
- **Unbound Fraction Determination:** uses an **optimized equilibrium dialysis** method [1]

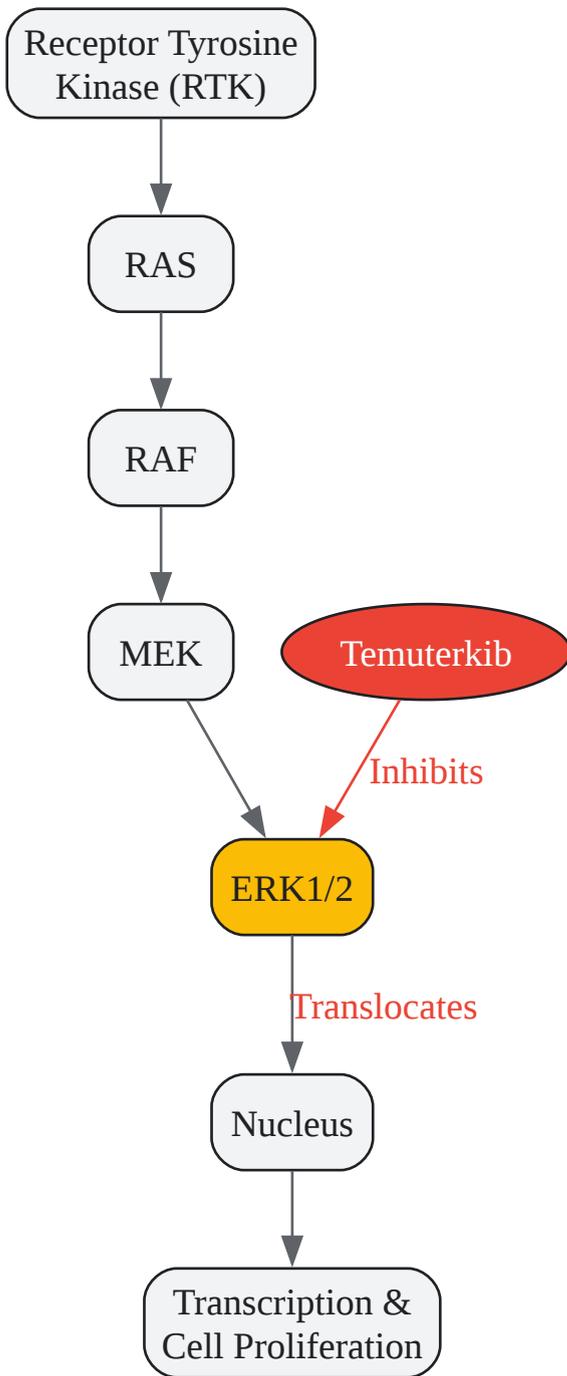
Kinase-Modulated Bioluminescent Indicators (KiMBIs) for In Vivo PD

This novel, ATP-independent biosensor technology non-invasively visualizes **Temuterkib** target engagement in the brains of living mice [2]:

- **Principle:** engineered **NanoLuc luciferase** whose activity is directly modulated by ERK activity [2]
- **Design:** fusion protein topology with **NanoBiT fragments, an ERK substrate peptide, and a WW phospho-binding domain** [2]
- **Output:** **~10-fold increase** in bioluminescence upon ERK pathway inhibition [2]
- **Application:** enables longitudinal imaging of drug pharmacodynamics in the same animal, identifying **Temuterkib** as brain-penetrant [2]

Mechanism of Action and Signaling Pathway

Temuterkib inhibits ERK1 and ERK2, key terminal kinases in the MAPK/ERK pathway. This pathway, hyperactive in many cancers, regulates cell proliferation and survival. The following diagram illustrates the pathway and drug target:



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Inhibition of ERK1/2 by **Temuterkib** prevents the phosphorylation of downstream nuclear and cytoplasmic substrates, disrupting the expression of genes that drive uncontrolled cancer cell proliferation and survival [3] [4].

Research Context and Significance

- **Clinical Trial Synergy:** The PK/PD data directly support an ongoing **Phase 0/2 clinical trial (NCT04391595)** investigating **Temuterkib** combined with abemaciclib for recurrent glioblastoma [1] [5]
- **Novel Assessment Tool:** The KiMBI technology represents a significant advancement for in vivo pharmacodynamic assessment, revealing that theoretical predictions of brain penetration can differ from empirically measured efficacy [2]
- **High-Throughput Model Validation:** **Temuterkib** showed excellent performance (**Z-score = 0.86**) in a *C. elegans* high-throughput screening pipeline, confirming pharmacological conformity between human and model MAPK/ERK pathways [6]

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